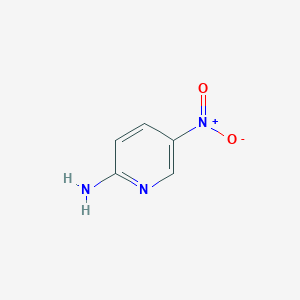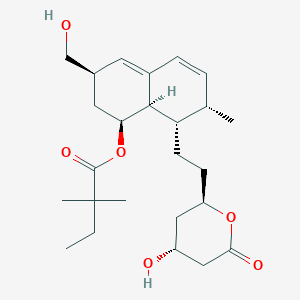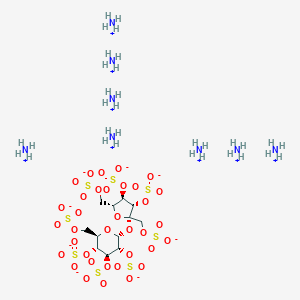
1-Benzylpiperidin-4-carbaldehyd
Übersicht
Beschreibung
1-Benzylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Wissenschaftliche Forschungsanwendungen
1-Benzylpiperidine-4-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: In the production of fine chemicals and as a building block for various chemical syntheses
Wirkmechanismus
Target of Action
1-Benzylpiperidine-4-carbaldehyde, also known as 1-Benzyl-4-piperidinecarboxaldehyde, is primarily used as a reactant in the synthesis of Donepezil . Donepezil is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Therefore, the primary target of this compound can be considered as acetylcholinesterase.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by inhibiting its action. This leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects include improved cognitive function, particularly in patients with Alzheimer’s disease .
Pharmacokinetics
Donepezil, which is synthesized using this compound, has an oral bioavailability of 100% . It can easily cross the blood-brain barrier, which is crucial for its role in treating neurodegenerative disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission. By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound can help improve cognitive function and memory in patients with Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of 1-Benzylpiperidine-4-carbaldehyde can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound. It’s recommended to store the compound in a refrigerator . Furthermore, the compound’s efficacy can be influenced by the patient’s physiological condition, such as the integrity of the blood-brain barrier, which can affect the compound’s ability to reach its target in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidinemethanol using oxidizing agents such as sodium periodate and sodium bromide in the presence of 2,2,6,6-tetramethyl-1-piperidone . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods: The industrial production of 1-benzylpiperidine-4-carbaldehyde typically involves the oxidation of 1-benzyl-4-piperidinemethanol under controlled conditions to ensure high yield and purity. The process is optimized for scalability and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate, sodium bromide, and 2,2,6,6-tetramethyl-1-piperidone.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1-Benzylpiperidine-4-carboxylic acid.
Reduction: 1-Benzylpiperidine-4-methanol.
Substitution: Products depend on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-formylpiperidine
- 1-Benzylisonipecotaldehyde
- 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
Comparison: 1-Benzylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Compared to similar compounds, it is particularly valuable in the synthesis of donepezil due to its optimal reactivity and compatibility with the synthetic route .
Eigenschaften
IUPAC Name |
1-benzylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176554 | |
| Record name | 1-Benzylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-85-6 | |
| Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidine-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylpiperidine-4-carbaldehyde in the synthesis of Donepezil?
A1: 1-Benzylpiperidine-4-carbaldehyde serves as a crucial building block in the synthesis of Donepezil. [] It undergoes a condensation reaction with 5,6-dimethoxy-1-indanone in the presence of alkali metal carbonates at elevated temperatures. This reaction yields 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidene]methylpiperidine, the penultimate intermediate in Donepezil synthesis. Subsequent hydrogenation of this intermediate leads to the formation of Donepezil. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














